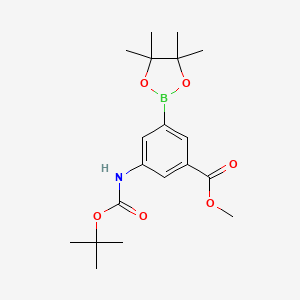
Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a complex organic compound that features a benzoate ester, a tert-butoxycarbonyl (Boc) protected amine, and a boronic ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The benzoate ester can be synthesized by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Boronic Ester: The boronic ester is introduced by reacting the corresponding boronic acid with pinacol in the presence of a dehydrating agent.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability. These systems allow for continuous production and better control over reaction conditions .
化学反応の分析
Types of Reactions:
Oxidation: The boronic ester can undergo oxidation to form the corresponding boronic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amines or amides.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: The boronic ester moiety makes this compound useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Protecting Groups: The Boc group is commonly used to protect amines during multi-step organic syntheses.
Biology and Medicine:
Drug Development: The compound can serve as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with boronic acids or esters.
Bioconjugation: The boronic ester can be used in the development of bioconjugates for targeted drug delivery.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials that require precise functional group placement.
作用機序
The mechanism of action for Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate largely depends on its application:
In Cross-Coupling Reactions: The boronic ester reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
In Drug Development: The Boc-protected amine can be deprotected to reveal the free amine, which can then interact with biological targets such as enzymes or receptors.
類似化合物との比較
Methyl 3-amino-5-boronic acid benzoate: Lacks the Boc protection and boronic ester.
Methyl 3-((tert-butoxycarbonyl)amino)benzoate: Lacks the boronic ester.
Methyl 3-((tert-butoxycarbonyl)amino)-5-boronic acid benzoate: Contains a boronic acid instead of a boronic ester.
Uniqueness: Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the combination of a Boc-protected amine and a boronic ester within the same molecule. This dual functionality allows for versatile applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C19H28BNO6 |
|---|---|
分子量 |
377.2 g/mol |
IUPAC名 |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C19H28BNO6/c1-17(2,3)25-16(23)21-14-10-12(15(22)24-8)9-13(11-14)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3,(H,21,23) |
InChIキー |
SECVILMOQFFKSF-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)OC(C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide](/img/structure/B12505255.png)
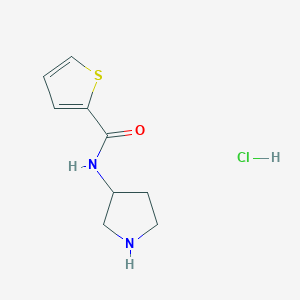
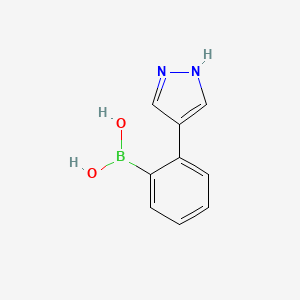
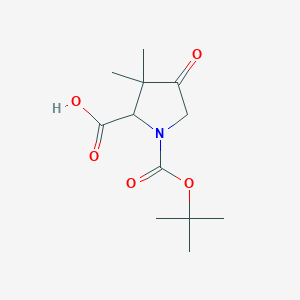

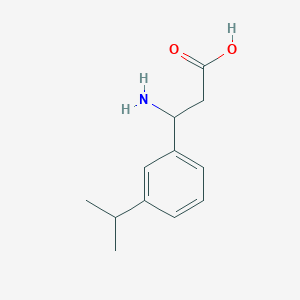
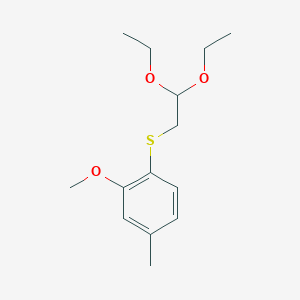
![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)
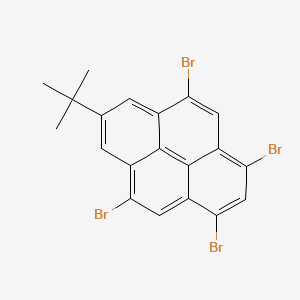

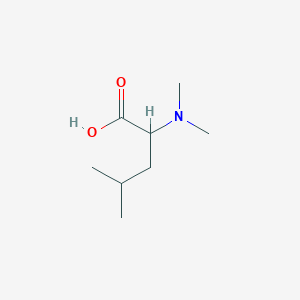
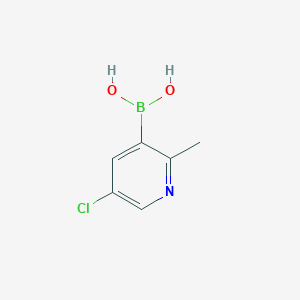
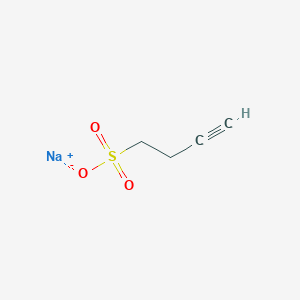
![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
